N-[4-(2-Oxopyridin-1-yl)butyl]but-2-ynamide
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Overview
Description
Preparation Methods
The synthesis of N-[4-(2-Oxopyridin-1-yl)butyl]but-2-ynamide involves several steps. One common method includes the reaction of an electrophilic boron reagent with an ynamide to generate the corresponding keteniminium-type zwitterion . This reaction is typically carried out in the absence of any catalyst, making it a straightforward and efficient process .
Chemical Reactions Analysis
N-[4-(2-Oxopyridin-1-yl)butyl]but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the ynamide triple bond.
Common reagents used in these reactions include boron reagents for carboboration and other electrophilic reagents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(2-Oxopyridin-1-yl)butyl]but-2-ynamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and peptides.
Biology: The compound’s unique reactivity makes it useful in the study of biological processes and the development of new biochemical assays.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
Comparison with Similar Compounds
N-[4-(2-Oxopyridin-1-yl)butyl]but-2-ynamide can be compared with other similar compounds, such as:
N-(2,6-Dimethyl-4-oxopyridin-1-yl)pyridinium salts: These compounds are used for the regiospecific synthesis of 4-substituted pyridines.
Other ynamides: These compounds share similar reactivity and applications in organic synthesis.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable reagent in various chemical and biological applications.
Properties
IUPAC Name |
N-[4-(2-oxopyridin-1-yl)butyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-7-12(16)14-9-4-6-11-15-10-5-3-8-13(15)17/h3,5,8,10H,4,6,9,11H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCGPLDIAVGYKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCCN1C=CC=CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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